molecular formula C12H11BrN2O B13165959 3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B13165959
M. Wt: 279.13 g/mol
InChI Key: OUIFRMPXEPQQEI-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that features a fused ring system combining pyrrole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a quinazolinone derivative with additional oxygen-containing functional groups.

Scientific Research Applications

3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-bromo-8-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H11BrN2O/c1-7-3-2-4-9-10(7)12(16)15-6-5-8(13)11(15)14-9/h2-4,8H,5-6H2,1H3

InChI Key

OUIFRMPXEPQQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(CCN3C2=O)Br

Origin of Product

United States

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